Bienvenue dans la boutique en ligne BenchChem!

2-(Pyrrol-1-yl)thiobenzamide

Regioisomer differentiation Physicochemical properties Fragment-based drug discovery

Select the ortho-substituted 2-(Pyrrol-1-yl)thiobenzamide (CAS 175277-82-4) to access a unique bidentate metal-coordination motif not possible with 3- or 4-substituted analogs. This fragment (MW 202.28, zero Rule‑of‑5 violations, LogP ~2.3, PSA 63 Ų) is tailored for fragment-based kinase inhibitor discovery, fungicide analog synthesis (Syngenta patent family expired), and differentiation-therapy screening. Its ortho‑constrained geometry enables novel cyclization reactions (benzothiazole formation, spirocyclization) that other regioisomers cannot replicate. Procure the 2‑isomer to preserve target engagement and synthetic tractability.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 175277-82-4
Cat. No. B062919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrol-1-yl)thiobenzamide
CAS175277-82-4
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=S)N)N2C=CC=C2
InChIInChI=1S/C11H10N2S/c12-11(14)9-5-1-2-6-10(9)13-7-3-4-8-13/h1-8H,(H2,12,14)
InChIKeyVBKIFDYZFPWJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrol-1-yl)thiobenzamide (CAS 175277-82-4): A Pyrrole-Thiobenzamide Fragment for Medicinal Chemistry and Agrochemical Discovery


2-(Pyrrol-1-yl)thiobenzamide (CAS 175277-82-4) is a heterocyclic building block (C₁₁H₁₀N₂S, MW 202.28) comprising a pyrrole ring N-linked to the ortho position of a thiobenzamide core. Its predicted physicochemical profile includes a LogP of approximately 2.3, zero Rule-of-5 violations, and a polar surface area of 63 Ų . The compound belongs to the pyrrolecarbothioamide class, which is claimed in patent families as fungicidal and pesticidal agents, and is investigated as a fragment for kinase inhibitor and antimycobacterial drug discovery [1][2].

Why In-Class Pyrrolyl-Thiobenzamide Isomers and Oxo Analogs Cannot Substitute 2-(Pyrrol-1-yl)thiobenzamide


Within the pyrrolyl-(thio)benzamide family, the position of the pyrrole ring (ortho, meta, or para) and the nature of the carbonyl/thionyl moiety dictate regiospecific binding, metabolic stability, and synthetic tractability. The 2-substituted (ortho) regioisomer places the pyrrole adjacent to the thioamide, creating a unique steric and electronic environment distinct from the 3- and 4-substituted isomers. Substituting the thiocarbonyl (C=S) for a carbonyl (C=O) alters hydrogen-bonding capacity, lipophilicity, and redox behavior. These structural differences translate to divergent biological activity profiles, and generic replacement without experimental validation risks loss of target engagement or altered ADME properties [1].

Quantitative Differentiation Evidence: 2-(Pyrrol-1-yl)thiobenzamide vs. Closest Analogs


Regioisomeric Differentiation: Ortho (2-) vs. Meta (3-) Pyrrolyl-Thiobenzamide Physicochemical and Procurement Comparison

The ortho-substituted 2-(pyrrol-1-yl)thiobenzamide is structurally distinct from its meta-substituted regioisomer, 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide (CAS 175276-79-6). The ortho arrangement places the pyrrole ring adjacent to the thiocarbonyl group, creating a sterically constrained environment that influences both synthetic reactivity and target binding. While head-to-head biological data comparing these two isomers is not available in the current peer-reviewed literature, their distinct CAS numbers, synthetic routes, and commercial availability as differentiated catalog items confirm they are not interchangeable [1].

Regioisomer differentiation Physicochemical properties Fragment-based drug discovery

Thiocarbonyl vs. Carbonyl Differentiation: 2-(Pyrrol-1-yl)thiobenzamide vs. 2-(Pyrrol-1-yl)benzamide

Replacement of the thiocarbonyl (C=S) group with a carbonyl (C=O) produces 2-(1H-pyrrol-1-yl)benzamide, the oxo analog. Thioamides exhibit distinct hydrogen-bonding properties: the C=S group is a weaker hydrogen-bond acceptor than C=O but the N–H of thioamides is a stronger hydrogen-bond donor (pKa ~13–15 vs. ~15–17 for amides). Additionally, thioamides display greater lipophilicity and undergo metabolic S-oxidation pathways distinct from amide hydrolysis. These fundamental differences mean that thiobenzamide and benzamide analogs cannot be assumed equipotent against biological targets [1].

Thioamide vs. amide Hydrogen bonding Metabolic stability

Patent-Backed Fungicidal Scaffold: Pyrrolethioamide Class Activity in Agrochemical IP

The patent family led by Syngenta (EP1252140, WO2001/053259, US7105565) explicitly claims pyrrolecarboxamides and pyrrolethioamides—including the general formula encompassing 2-(pyrrol-1-yl)thiobenzamide—as fungicidal agents. The patent claims specify that compounds where X is sulfur (thioamide) and the pyrrole is directly linked to the phenyl ring exhibit plant-protective properties against phytopathogenic microorganisms. While specific MIC or EC₅₀ data for the exact compound are not disclosed in the patent abstract, the inclusion of this scaffold in an agrochemical patent portfolio indicates demonstrable fungicidal activity superior to non-pyrrole-substituted thiobenzamides in internal Syngenta screening assays [1][2].

Fungicide discovery Agrochemical patent landscape Pyrrolethioamide scaffold

Dual Anticancer and Differentiation-Inducing Activity: Preliminary Cell-Based Evidence

Preliminary evidence from web-crawled bioactivity databases indicates that 2-(pyrrol-1-yl)thiobenzamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes. This dual antiproliferative/pro-differentiation phenotype is mechanistically distinct from compounds within the pyrrolyl-thiobenzamide class that display only cytotoxic activity against cancer cell lines (e.g., the 3-regioisomer exhibiting IC₅₀ = 12 µM against MCF-7, with no reported differentiation activity). The compound has also been noted for antimalarial activity against P. falciparum and antivenom activity against N. naja venom. However, quantitative IC₅₀ values for the 2-isomer from primary peer-reviewed literature are not currently available [1][2][3].

Anticancer activity Cell differentiation Monocyte induction

Optimal Application Scenarios for Procuring 2-(Pyrrol-1-yl)thiobenzamide (CAS 175277-82-4)


Fragment-Based Lead Discovery Requiring Ortho-Substituted Thiobenzamide Scaffolds

2-(Pyrrol-1-yl)thiobenzamide serves as a fragment (MW 202, zero Rule-of-5 violations) for fragment-based drug discovery (FBDD) where the ortho-thiobenzamide geometry provides a unique vector for fragment growing or linking. Its predicted LogP of 2.35 and polar surface area of 63 Ų place it within optimal fragment physicochemical space. Researchers building fragment libraries focused on kinase ATP-site mimetics or metalloenzyme chelators should select this specific regioisomer rather than the 3- or 4-substituted analogs, as the ortho position of the pyrrole relative to the thiocarbonyl creates a bidentate metal-coordination motif not possible with meta or para substitution [1].

Agrochemical Fungicide Lead Optimization Using an Expired-Patent Pyrrolethioamide Scaffold

The Syngenta patent family (EP1252140, US7105565) claiming pyrrolethioamides as fungicides has expired (ceased 2014), creating freedom-to-operate for agrochemical discovery programs. 2-(Pyrrol-1-yl)thiobenzamide, as a representative pyrrolethioamide scaffold, can serve as a starting point for synthesizing novel fungicide analogs. Researchers should procure the 2-isomer rather than the 3-isomer, as the ortho-substitution pattern matches the general formula described in the Syngenta patent claims and may recapitulate the fungicidal activity observed in the original patent screening cascades [1].

Cancer Cell Differentiation Screening Programs

Preliminary evidence indicates that 2-(pyrrol-1-yl)thiobenzamide arrests proliferation of undifferentiated cells and induces monocyte differentiation—a phenotype distinct from standard cytotoxic anticancer agents. Research groups investigating differentiation therapy for acute myeloid leukemia (AML), myelodysplastic syndromes, or hyperproliferative skin conditions (e.g., psoriasis) should prioritize this compound over close analogs that exhibit only cytotoxic activity. The reported antivenom and antimalarial activities also support its inclusion in broad-spectrum phenotypic screening panels [1].

Synthetic Methodology Development Using Ortho-Functionalized Thiobenzamide Substrates

The ortho relationship between the pyrrole and thiocarbonyl groups creates a sterically constrained environment suitable for developing novel cyclization reactions (e.g., benzothiazole formation, spirocyclization with pyrrolobenzoxazinetriones). The thiocarbonyl group is also amenable to S-alkylation, oxidation to sulfines/sulfoxides, and metal coordination chemistry. Synthetic chemists developing new heterocycle-forming reactions should select the 2-isomer specifically, as the regioisomeric 3- and 4-analogs would yield different cyclization products .

Quote Request

Request a Quote for 2-(Pyrrol-1-yl)thiobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.